molecular formula C12H11ClF2O3 B3278158 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride CAS No. 672883-68-0

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

Cat. No.: B3278158
CAS No.: 672883-68-0
M. Wt: 276.66 g/mol
InChI Key: LBLBOIFGYPHXGS-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is an organic compound that features a benzoyl chloride functional group substituted with cyclopropylmethoxy and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure efficient and scalable production.

    Purification: Employing techniques such as distillation or recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis, often in the presence of a base such as pyridine or triethylamine.

Major Products:

    Amides: Formed when reacted with amines.

    Esters: Formed when reacted with alcohols.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds. This reactivity is leveraged in the synthesis of complex organic molecules, where it acts as a key intermediate .

Comparison with Similar Compounds

    3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)benzoyl chloride: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.

    3-(Cyclopropylmethoxy)-4-(methoxy)benzoyl chloride: Similar structure but with a methoxy group instead of difluoromethoxy.

Uniqueness: The presence of both cyclopropylmethoxy and difluoromethoxy groups in 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride imparts unique chemical properties, such as increased lipophilicity and reactivity, making it distinct from its analogs .

Biological Activity

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, also known as a precursor to the drug roflumilast, has garnered attention for its biological activities, particularly in the context of inflammatory diseases and pulmonary conditions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety substituted with cyclopropylmethoxy and difluoromethoxy groups. This unique structure contributes to its pharmacological properties, particularly as a phosphodiesterase-4 (PDE4) inhibitor.

This compound functions primarily as a PDE4 inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation through the modulation of various signaling pathways. This mechanism is crucial in conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects:

  • Cell Viability : The compound was evaluated in A549 and H1299 lung cancer cell lines, showing reduced viability under TGF-β1 stimulation, which is associated with fibrosis and inflammation .
  • Epithelial-Mesenchymal Transition (EMT) : It was observed that the compound alleviated EMT processes induced by TGF-β1, indicating its potential role in preventing fibrosis .

In Vivo Studies

In animal models, particularly with bleomycin-induced lung injury:

  • Weight Loss and Lung Function : Administration of the compound improved weight loss and lung function metrics in rats subjected to bleomycin treatment .
  • Inflammation Reduction : It significantly reduced inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF), demonstrating its potent anti-inflammatory properties .

Case Studies

A notable case study involved the use of this compound in models of pulmonary fibrosis:

  • Study Design : Rats were treated with bleomycin to induce lung fibrosis. The compound was administered to assess its effects on lung inflammation and fibrosis.
  • Findings : The results indicated a marked reduction in α-smooth muscle actin (α-SMA), hydroxyproline, and total collagen levels in lung tissues, suggesting effective mitigation of fibrotic changes .

Comparative Analysis with Other PDE4 Inhibitors

The biological activity of this compound can be compared with other known PDE4 inhibitors like roflumilast:

CompoundIC50 (nM)Therapeutic EfficacyNotes
This compound13High efficacy in reducing inflammationEffective in pulmonary fibrosis models
Roflumilast7.3Established efficacy for COPDLong-term use associated with side effects

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2O3/c13-11(16)8-3-4-9(18-12(14)15)10(5-8)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLBOIFGYPHXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A reaction vessel is charged with toluene, a catalytic amount of DMF (1-5% by weight of the amount of thionyl chloride employed) and 1 equivalent of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. While stirring, 1 to 4 equivalents of thionyl chloride are slowly added at 70 to 90° C.
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Synthesis routes and methods II

Procedure details

Thionyl chloride (25 ml, 344 mmol) was added dropwise to a solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (12 g, 48 mmol) in toluene (100 ml) and the reaction mixture was heated to reflux for 2 hours, then the solvent was evaporated to dryness under vacuum and the residue was used without further purification (13.2 g, 48 mmol, 100% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.